molecular formula C6H5ClN2O2 B181195 3-Chloro-4-nitroaniline CAS No. 825-41-2

3-Chloro-4-nitroaniline

Cat. No.: B181195
CAS No.: 825-41-2
M. Wt: 172.57 g/mol
InChI Key: LDSIOPGMLLPSSR-UHFFFAOYSA-N
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Description

3-Chloro-4-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom and a nitro group at the 3rd and 4th positions, respectively. This compound is a yellow solid and is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Mechanism of Action

Target of Action

3-Chloro-4-nitroaniline is primarily used as a pharmaceutical and medical intermediate

Mode of Action

The mode of action of this compound involves a series of chemical transformations. The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group, producing 4-amino-3-chlorophenol . This is followed by further transformations involving other enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its metabolism. The compound undergoes a series of enzymatic reactions, including nitro group removal and dechlorination . These reactions are part of a larger metabolic pathway that transforms this compound into less toxic and more easily excretable compounds .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its metabolic transformation. The compound’s interactions with various enzymes lead to changes in its chemical structure, reducing its toxicity and facilitating its excretion from the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may be susceptible to photooxidation in the water column via hydroxyl and peroxy radicals . Additionally, the compound’s insolubility in water may affect its distribution and bioavailability in aquatic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitroaniline can be synthesized through several methods:

    Nitration of 3-chloroaniline: This involves the nitration of 3-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

    Chlorination of 4-nitroaniline: This method involves the chlorination of 4-nitroaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent to the acid. This process ensures high purity and good yield of the product .

Chemical Reactions Analysis

3-Chloro-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine gas, iron powder, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is employed in the production of corrosion inhibitors, antioxidants, and rubber chemicals

Comparison with Similar Compounds

3-Chloro-4-nitroaniline can be compared with other nitroaniline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-chloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSIOPGMLLPSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231795
Record name Benzenamine, 3-chloro-4-nitro-
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-41-2
Record name Benzenamine, 3-chloro-4-nitro-
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Record name 3-Chloro-4-nitroaniline
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Record name Benzenamine, 3-chloro-4-nitro-
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Record name 3-chloro-4-nitroaniline
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Synthesis routes and methods I

Procedure details

To concentrated HCl (15 mL) at reflux under nitrogen was added N-acetyl-3-chloro-4-nitroaniline (3 g, 0.014 mol). The reaction mixture was stirred for 3 hours. A white precipitate formed upon cooling to room temperature. The reaction mixture was then diluted with water, extracted with ethyl acetate and dried over sodium sulfate. The solvent was then removed under reduced pressure to afford 2.1 g (87%) of the title compound, 3-chloro-4-nitroaniline, as a yellow solid; m.p. 157°-158° C.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of N-(3-chloro-4-nitro-phenyl)-acetamide (18.55 g, 86.4 mmol) and an aqueous solution of hydrochloric acid (6 M, 120 mL) was heated at reflux for 2 hours. The resulting mixture was cooled and poured into water (800 mL); the yellow solid which crushed out was collected by filtration, washed with water and dried under reduced pressure to give 5 g of 3-chloro-4-nitro-phenylamine. The water layer was basified until pH 8 by addition of potassium carbonate and then was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 7.2 g of 3-chloro-4-nitro-phenylamine.
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-chloro-4-nitroaniline used in the spectrophotometric analysis of pharmaceutical drugs?

A: this compound acts as a valuable reagent in spectrophotometric analysis, particularly for quantifying drugs like empagliflozin. This technique capitalizes on the reaction between empagliflozin and the diazotized product of this compound. This reaction generates a distinctly colored azo dye, exhibiting maximum absorption at 470 nm []. This allows researchers to determine the concentration of empagliflozin in a sample by measuring the absorbance of the azo dye. This method proves to be simple, sensitive, and cost-effective for analyzing empagliflozin in pharmaceutical formulations [].

Q2: Beyond spectrophotometry, are there other applications of this compound in synthetic chemistry?

A: Absolutely! this compound serves as a versatile building block in organic synthesis. One notable application is its involvement in the Kabachnik-Fields reaction. This reaction allows for synthesizing a new class of α-aminophosphonic acid esters, achieved by reacting equimolar quantities of this compound, dimethyl/diethylphosphite, and various aromatic aldehydes []. These newly synthesized compounds hold potential as antimicrobial agents [].

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